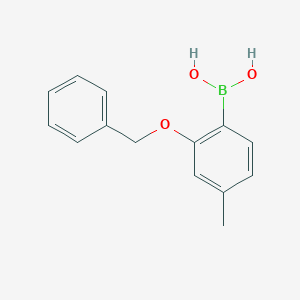
2-(Benzyloxy)-4-methylphenylboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Benzyloxy)-4-methylphenylboronic acid is a chemical compound with the molecular formula C13H13BO3 . It is a boronic acid derivative, which are compounds containing a boronic acid or boronic acid ester functional group .
Synthesis Analysis
While specific synthesis methods for 2-(Benzyloxy)-4-methylphenylboronic acid were not found, boronic acids and their esters are often synthesized through transition metal-catalyzed reactions . For instance, the Suzuki-Miyaura cross-coupling reaction is a common method for synthesizing boronic acids .Molecular Structure Analysis
The molecular structure of 2-(Benzyloxy)-4-methylphenylboronic acid consists of a boronic acid group attached to a benzene ring, which is further substituted with a benzyloxy group . The average mass of the molecule is 228.051 Da .Chemical Reactions Analysis
Boronic acids, such as 2-(Benzyloxy)-4-methylphenylboronic acid, are known to participate in various chemical reactions. They are often used in palladium-catalyzed reactions, such as the Suzuki-Miyaura cross-coupling .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(Benzyloxy)-4-methylphenylboronic acid include a molecular weight of 228.051 g/mol and a monoisotopic mass of 228.095779 Da .Safety and Hazards
Mecanismo De Acción
Target of Action
2-(Benzyloxy)-4-methylphenylboronic acid is a type of boronic ester, which are highly valuable building blocks in organic synthesis . The primary targets of this compound are likely to be various biochemical pathways where it can participate in reactions such as oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .
Mode of Action
The compound interacts with its targets through a process known as protodeboronation . Protodeboronation is a radical approach that involves the removal of the boron moiety from the boronic ester . This process is crucial for the compound’s interaction with its targets, leading to various changes in the biochemical pathways.
Biochemical Pathways
The affected pathways involve transformations that include oxidations, aminations, halogenations, and C–C-bond-formations . These transformations are part of the compound’s mode of action, leading to downstream effects such as the formation of new compounds. For instance, the compound can participate in the Suzuki–Miyaura coupling, a type of cross-coupling reaction .
Pharmacokinetics
The pharmacokinetics of 2-(Benzyloxy)-4-methylphenylboronic acid involve its absorption, distribution, metabolism, and excretion (ADME). It’s important to note that boronic esters, including this compound, are usually bench stable, easy to purify, and often commercially available . These features suggest that the compound may have favorable ADME properties.
Result of Action
The result of the compound’s action is the transformation of the boronic ester into various other compounds through processes such as oxidations, aminations, halogenations, and C–C-bond-formations . These transformations can lead to the formation of new compounds with potential applications in various fields, including medicine and materials science .
Action Environment
The action of 2-(Benzyloxy)-4-methylphenylboronic acid can be influenced by various environmental factors. For instance, the stability of boronic esters can be affected by air and moisture . Therefore, the compound’s action, efficacy, and stability may vary depending on the specific conditions under which it is stored and used.
Propiedades
IUPAC Name |
(4-methyl-2-phenylmethoxyphenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BO3/c1-11-7-8-13(15(16)17)14(9-11)18-10-12-5-3-2-4-6-12/h2-9,16-17H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDAGJYBYKZBUMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C)OCC2=CC=CC=C2)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzyloxy)-4-methylphenylboronic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-Chloro-5-(trifluoromethyl)phenyl]-1,3-dioxolane](/img/structure/B6306370.png)
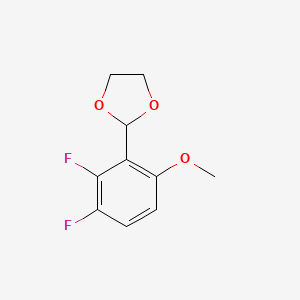
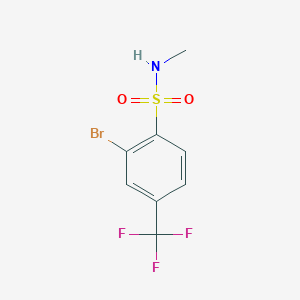
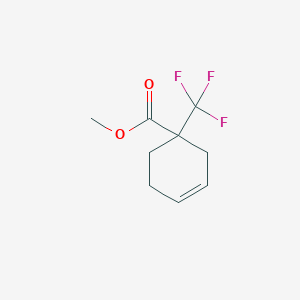

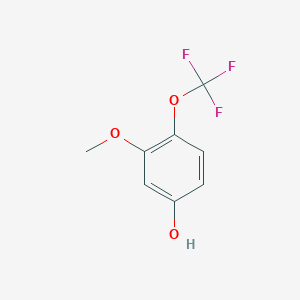

![2-[4-(Trifluoromethoxy)phenyl]-1,3-dioxolane](/img/structure/B6306417.png)
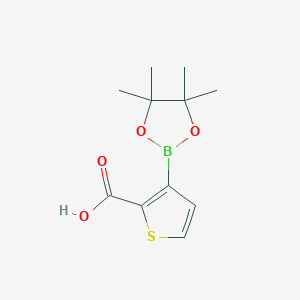
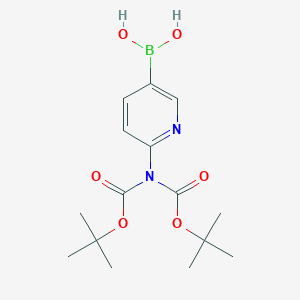
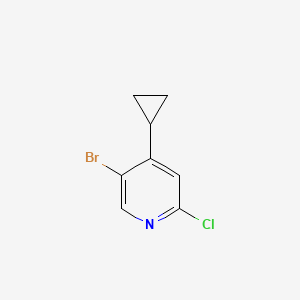
![2-Chloro-5,6,7-trifluorobenzo[d]thiazole](/img/structure/B6306450.png)